Benzenetriol, methyl-

Descripción general

Descripción

Benzenetriol, methyl-, also known as Benzenetriol, methyl-, is a useful research compound. Its molecular formula is C7H8O3 and its molecular weight is 140.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality Benzenetriol, methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenetriol, methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Mode of Action

It’s worth noting that benzene derivatives can undergo nucleophilic reactions . In such reactions, a nucleophile (an electron-rich species) donates an electron pair to an electrophile (an electron-poor species) to form a chemical bond. This could potentially be a part of the interaction mechanism of 4-methylbenzene-1,2,3-triol with its targets .

Actividad Biológica

Benzenetriol, methyl- (also known as 1,2,3-benzenetriol or pyrogallol) is a phenolic compound that has garnered attention for its diverse biological activities. This article delves into the compound's biological properties, including its antimicrobial, antioxidant, anti-inflammatory, and anticancer effects, supported by various studies and data.

Benzenetriol is characterized by its three hydroxyl groups attached to a benzene ring, which significantly influences its reactivity and biological activity. Its molecular formula is with a molecular weight of approximately 126.11 g/mol.

1. Antimicrobial Activity

Benzenetriol exhibits strong antimicrobial properties. Research indicates that it has effective antibacterial and antifungal activities. For instance, a study highlighted its presence in methanol extracts from various plant parts, where it contributed to significant antifungal efficacy against several pathogens . The compound's ability to disrupt microbial cell membranes is a likely mechanism behind its antimicrobial action.

| Study | Microorganism Tested | Activity |

|---|---|---|

| Satapathy et al., 2023 | Various fungi | Antifungal |

| Suman et al., 2013 | Bacteria (e.g., E. coli) | Antibacterial |

2. Antioxidant Activity

Benzenetriol is recognized for its antioxidant properties. It scavenges free radicals and reduces oxidative stress in cells, which can prevent cellular damage and contribute to overall health. The mechanism involves the donation of hydrogen atoms from hydroxyl groups, neutralizing reactive oxygen species (ROS) .

3. Anti-inflammatory Effects

The compound also displays anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This action can be beneficial in treating conditions characterized by chronic inflammation .

4. Anticancer Potential

Research has shown that benzenetriol can induce apoptosis in cancer cells. Its mechanism includes the activation of caspases and modulation of signaling pathways involved in cell death . A notable study reported that benzenetriol significantly reduced the viability of cancer cell lines in vitro.

| Cell Line Tested | IC50 Value (µM) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 25 | Satapathy et al., 2023 |

| MCF-7 (breast cancer) | 30 | Suman et al., 2013 |

Case Studies

Several case studies have explored the therapeutic potential of benzenetriol:

- Case Study 1 : A clinical trial investigated the effects of benzenetriol on patients with chronic inflammatory diseases. Results indicated a marked reduction in inflammatory markers after treatment with benzenetriol-rich extracts .

- Case Study 2 : In vitro studies demonstrated that benzenetriol could enhance the efficacy of conventional antibiotics against resistant bacterial strains, suggesting its potential as an adjunct therapy in infectious diseases .

Aplicaciones Científicas De Investigación

Material Science

Benzenetriol, methyl- is explored for its potential in developing electronic materials. Its properties as a phenolic compound allow for applications in creating conductive polymers and coatings that exhibit good thermal stability and electrical conductivity.

Pharmaceuticals

The biological activities of benzenetriol, methyl- have garnered attention for its potential antioxidant properties. Studies indicate that it may mitigate oxidative stress by interacting with enzymes involved in metabolic processes. For instance, it has been shown to interact with biphenyl-2,3-diol 1,2-dioxygenase, which is crucial for the degradation of aromatic compounds. Additionally, its structural similarities to other catechols suggest potential applications in drug design targeting oxidative stress-related diseases .

Environmental Science

Benzenetriol, methyl- has been identified as a metabolite in the biodegradation pathways of various aromatic compounds. It plays a role in the microbial degradation of pollutants such as pesticides and industrial chemicals. Research indicates that certain bacterial strains can utilize benzenetriol derivatives as intermediates during the breakdown of more complex organic pollutants . This property positions it as a candidate for bioremediation strategies aimed at detoxifying contaminated environments.

Case Study 1: Antioxidant Activity

A study investigated the antioxidant potential of benzenetriol, methyl- in vitro using human cell lines. The results indicated significant reductions in markers of oxidative stress when treated with this compound, suggesting its utility as a therapeutic agent in managing oxidative damage associated with chronic diseases .

Case Study 2: Biodegradation Pathways

Research on the microbial degradation of 3-methyl-4-nitrophenol (a pesticide breakdown product) highlighted that benzenetriol derivatives serve as key intermediates in the metabolic pathways utilized by specific bacteria. This study demonstrated the adaptability of microbial communities in degrading toxic compounds through the utilization of benzenetriols .

Propiedades

IUPAC Name |

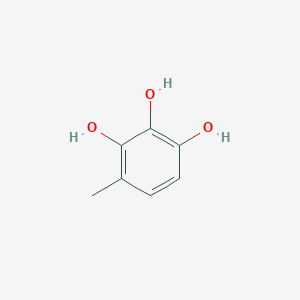

4-methylbenzene-1,2,3-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3/c1-4-2-3-5(8)7(10)6(4)9/h2-3,8-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHZREHARUPHHCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40223953 | |

| Record name | Benzenetriol, methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40223953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3955-29-1, 73684-67-0 | |

| Record name | 4-Methyl-1,2,3-benzenetriol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3955-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenetriol, methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073684670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenetriol, methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40223953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of identifying 4-methylpyrogallol derivatives in acarbose metabolism?

A1: Following oral administration of acarbose, a significant portion of the drug undergoes metabolic transformations. Research has identified 4-methylpyrogallol derivatives as key metabolites of acarbose in human urine. [] Specifically, three metabolites were isolated and characterized as monomethylether-monosulphates and a monosulphate-monoglucuronide of 4-methylpyrogallol. [] This discovery highlights the role of metabolic pathways in processing acarbose within the body and provides insights into its pharmacokinetic profile. Understanding the metabolic fate of acarbose can contribute to optimizing its clinical use.

Q2: What analytical techniques were crucial in identifying 4-methylpyrogallol derivatives as acarbose metabolites?

A2: The identification of 4-methylpyrogallol derivatives as metabolites of acarbose heavily relied on a combination of sophisticated analytical techniques. Researchers employed Craig countercurrent distribution and ion-pair HPLC to isolate the metabolites from urine samples. [] Further structural elucidation was achieved through nuclear magnetic resonance (NMR) and mass spectrometry (MS). [] These techniques allowed scientists to determine the chemical structure and confirm the presence of 4-methylpyrogallol moieties within the isolated metabolites.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.